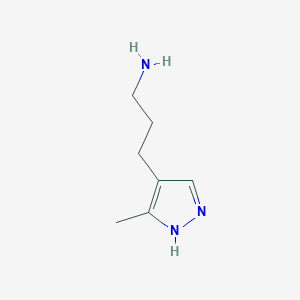

3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine

Description

Significance of the Pyrazole (B372694) Scaffold in Chemical Sciences

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern chemistry. apolloscientific.co.uk Its unique structural and electronic properties make it a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds. researchgate.netgoogle.com The aromatic nature of the pyrazole ring, conferred by six delocalized π-electrons, contributes to its stability and versatile reactivity. apolloscientific.co.uk

The history of pyrazole chemistry dates back to 1883, when German chemist Ludwig Knorr first used the term "pyrazole". researchgate.net Shortly after, in 1898, Hans von Pechmann developed a classical synthesis method for the pyrazole ring. nih.gov A significant milestone occurred in 1959 with the isolation of the first naturally occurring pyrazole, 1-pyrazolyl-alanine, from watermelon seeds, highlighting the scaffold's presence in nature. nih.govmdpi.com Over the past few decades, interest in pyrazole chemistry has surged, driven by the discovery of the vast pharmacological potential of its derivatives. researchgate.net

Pyrazoles are fundamental building blocks in both organic synthesis and medicinal chemistry. nih.gov Their derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and anticonvulsant properties. apolloscientific.co.ukmdpi.com This broad spectrum of activity has led to the incorporation of the pyrazole nucleus into numerous commercially successful drugs. google.com Notable examples include the anti-inflammatory drug Celecoxib, the anabolic steroid Stanozolol, and targeted cancer therapies like Crizotinib and Ruxolitinib. apolloscientific.co.uknih.gov In organic synthesis, the pyrazole ring's reactivity allows for various functionalizations, making it a versatile intermediate for constructing complex molecules and agrochemicals. apolloscientific.co.uknih.gov

The structural diversity of pyrazole derivatives is a key factor in their widespread utility. The pyrazole ring is a five-membered aromatic heterocycle with three carbon atoms and two adjacent nitrogen atoms. nih.gov Substitutions can be made at various positions on the ring, which significantly impacts the molecule's chemical and biological properties. researchgate.net The nitrogen atoms of the pyrazole ring—one acting as a hydrogen bond donor (pyrrole-like) and the other as a hydrogen bond acceptor (pyridine-like)—allow for diverse intermolecular interactions, which is crucial for biological target binding. researchgate.netnih.gov Furthermore, pyrazole rings can be fused with other ring systems to create bicyclic and polycyclic structures, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, further expanding their structural and functional diversity. nih.govbldpharm.com

Overview of the Propanamine Moiety in Bioactive Compounds

The propanamine (propylamine) moiety is another crucial structural unit found in many biologically active molecules and pharmaceuticals. This functional group consists of a three-carbon chain with a terminal amine. The presence of the amine group, a basic nitrogen-containing functional group, often imparts important pharmacokinetic properties to a molecule, influencing its solubility and ability to interact with biological targets. Chiral β-aryl propanamines, in particular, are recognized as important structural components in a variety of drugs.

Specific Focus on 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine within the Pyrazole-Amine Class

The compound this compound (CAS Number: 28739-42-6) is a specific example within the pyrazole-amine class. It features a pyrazole ring substituted with a methyl group at the C5 position and a propanamine chain at the C4 position. This structure combines the key features of both the pyrazole scaffold and the propanamine moiety.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 28739-42-6 |

| Molecular Formula | C₇H₁₃N₃ |

| Molecular Weight | 139.20 g/mol |

| Synonyms | 4-(3-Aminopropyl)-5-methyl-1H-pyrazole |

Table 1: Chemical Identification of this compound. nih.govnih.gov

While its constituent parts are well-studied in medicinal chemistry, detailed research findings focusing specifically on the synthesis, characterization, and biological activity of this compound are not extensively available in publicly accessible scientific literature. It is primarily listed in chemical supplier catalogs as a building block for organic synthesis. apolloscientific.co.uk

Research Scope and Objectives for this compound Studies

Given the established importance of both pyrazoles and propanamines, the research scope for this compound would logically involve its synthesis and evaluation as a potential bioactive agent.

Potential Research Objectives would include:

Synthesis and Characterization: Developing and optimizing a synthetic route to produce the compound in high yield and purity. A plausible route could involve the formylation of 5-methyl-1H-pyrazole, followed by a series of reactions to extend the aldehyde to the three-carbon amine chain, such as a Knoevenagel condensation followed by reduction. Characterization would involve techniques like NMR, IR spectroscopy, and mass spectrometry to confirm the structure.

Pharmacological Screening: Investigating the compound's biological activity across various assays. Based on the known activities of related pyrazole derivatives, this could include screening for anti-inflammatory, anticancer, or antimicrobial properties.

Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of the title compound to understand how structural modifications affect its biological activity. This could involve altering the substituent on the pyrazole ring or modifying the length and nature of the amine chain.

However, as of now, specific studies detailing these objectives for this compound have not been prominently published, indicating it remains an area for future exploration.

Structure

2D Structure

Properties

IUPAC Name |

3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6-7(3-2-4-8)5-9-10-6/h5H,2-4,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGCQGLHPCERCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371721 | |

| Record name | 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28739-42-6 | |

| Record name | 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 3 5 Methyl 1h Pyrazol 4 Yl Propan 1 Amine

Reactions Involving the Primary Amine Functionality

The terminal primary amine group (-NH₂) of the propyl side chain is a potent nucleophile and a key site for chemical modification. Its reactivity is characteristic of simple aliphatic amines, allowing for the straightforward synthesis of a wide array of derivatives.

The primary amine of 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine reacts readily with various electrophiles to form N-C bonds, leading to amides, secondary or tertiary amines, and N-aryl derivatives.

Acylation: In the presence of acylating agents such as acyl chlorides or anhydrides, the amine undergoes nucleophilic acyl substitution to form stable amide derivatives. These reactions typically proceed under basic conditions to neutralize the acid byproduct. The resulting amides are important intermediates in medicinal chemistry. Highly selective acyl transfer reagents, such as 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones, have been developed for the precise acylation of primary amines. acs.org

Alkylation: N-alkylation can be achieved using alkyl halides (e.g., alkyl iodides or bromides) via nucleophilic substitution. This reaction can lead to mono- and di-alkylated products. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride, offers a controlled method for mono-alkylation.

Arylation: The formation of an N-aryl bond can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This involves reacting the amine with an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst and a suitable base. nih.gov

Table 1: Examples of Amine Functionalization Reactions

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Acylation | Acetyl chloride | N-(3-(5-methyl-1H-pyrazol-4-yl)propyl)acetamide |

| Alkylation | Methyl iodide | N-methyl-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine |

| Arylation | Bromobenzene | N-phenyl-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine |

One of the most fundamental reactions of primary amines is their condensation with aldehydes or ketones to form imines, also known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. youtube.com The reaction is reversible and typically catalyzed by acid, with an optimal pH range of around 4 to 5. researchgate.netrrbdavc.org Pyrazole-containing Schiff bases are of significant interest due to their coordination chemistry and diverse biological activities. researchgate.net

The reaction of this compound with a carbonyl compound, such as benzaldehyde, would proceed as follows:

Step 1: Nucleophilic attack of the primary amine on the carbonyl carbon.

Step 2: Proton transfer to form a neutral carbinolamine.

Step 3: Protonation of the hydroxyl group to form a good leaving group (water).

Step 4: Elimination of water to form a protonated imine (iminium ion).

Step 5: Deprotonation to yield the final Schiff base product.

Table 2: Representative Schiff Base Formation

| Carbonyl Reactant | Product Name |

|---|---|

| Benzaldehyde | (E)-N-benzylidene-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine |

| Acetone | N-(propan-2-ylidene)-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine |

| Cyclohexanone | N-cyclohexylidene-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine |

While the primary amine itself does not typically participate directly as a component in common cycloaddition reactions, it serves as a functional handle for conversion into reactive groups that do. A prominent example is the conversion of the amine into an azide (B81097), which can then undergo a [3+2] cycloaddition, such as the Huisgen azide-alkyne cycloaddition, a cornerstone of "click chemistry". vaia.com

This two-step derivatization process would involve:

Conversion to Azide: The primary amine can be converted into an azide (R-N₃) through diazotization followed by substitution with an azide salt.

[3+2] Cycloaddition: The resulting azide, 3-azido-N,N-dimethyl-1-(5-methyl-1H-pyrazol-4-yl)propan-1-amine, can then react with an alkyne in a [3+2] cycloaddition to form a stable triazole ring. This reaction is often catalyzed by copper(I) species.

This pathway allows for the covalent linking of the pyrazole-amine scaffold to a wide variety of other molecules that contain an alkyne functionality.

Reactions at the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich aromatic heterocycle containing a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). researchgate.net Its aromaticity dictates its reactivity towards substitution reactions.

Electrophilic substitution on the pyrazole ring generally occurs preferentially at the C4 position, which possesses the highest electron density. youtube.comnih.govquora.com However, in this compound, this position is already substituted. Consequently, electrophilic attack occurs primarily at the N1 nitrogen atom, which is un-substituted and nucleophilic.

Common electrophilic substitution reactions on the pyrazole ring of this molecule are therefore N-alkylation and N-acylation.

N-Alkylation: Reaction with alkyl halides in the presence of a base (to deprotonate the N1-H) leads to N1-alkylated pyrazole derivatives. semanticscholar.orgacs.org The regioselectivity of alkylation on asymmetrically substituted pyrazoles can be influenced by steric and electronic factors, but the N1 position is generally the most reactive site for N-unsubstituted pyrazoles. researchgate.netconsensus.app

N-Acylation: The pyrazole ring can be N-acylated using acyl chlorides or via oxidative amidation of an aldehyde. mdpi.com This reaction forms N-acyl pyrazoles, which are activated amides useful as acyl transfer agents.

Table 3: Examples of Electrophilic Substitution on the Pyrazole Ring

| Reagent | Conditions | Product |

|---|---|---|

| Benzyl Bromide | K₂CO₃, Acetonitrile | 3-(1-benzyl-5-methyl-1H-pyrazol-4-yl)propan-1-amine |

| Benzoyl Chloride | Pyridine | 1-benzoyl-4-(3-aminopropyl)-5-methyl-1H-pyrazole |

Nucleophilic substitution on the pyrazole ring is less common than electrophilic substitution due to the ring's electron-rich nature. Such reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) on the ring to activate it towards nucleophilic attack, and a good leaving group. nih.govmdpi.com Nucleophilic attacks, when they do occur, are directed to the electron-deficient C3 and C5 positions. researchgate.net

For this compound, which lacks any strong electron-withdrawing groups or leaving groups on the pyrazole ring, direct nucleophilic substitution is not a favored reaction pathway. To achieve substitution via a nucleophilic mechanism, the pyrazole ring would first need to be functionalized, for example, by halogenation (an electrophilic substitution reaction) to introduce a leaving group at the C3 or C5 position. Subsequent reaction with a strong nucleophile could then potentially displace the halide. Studies on N-nitropyrazoles have shown that a nitro group can be displaced by various nucleophiles. acs.orgresearchgate.net

Tautomeric Equilibrium and its Influence on Reactivity

A key feature of N-unsubstituted pyrazoles is their ability to exist as a mixture of tautomers through a process known as annular prototropic tautomerism. nih.gov For this compound, this involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, resulting in an equilibrium between two distinct forms: this compound and 3-(3-methyl-1H-pyrazol-4-yl)propan-1-amine.

The position of this equilibrium is not static and can be significantly influenced by several factors:

Substituents: The electronic nature of substituents on the pyrazole ring affects the acidity and basicity of the ring nitrogens. nih.gov Electron-donating groups, like the methyl group at C5, can influence the electron density and basicity of the adjacent nitrogen atoms. nih.gov

Physical State and Solvent: In the gas phase or in apolar, aprotic solvents, pyrazole tautomers may behave differently than in the solid state or in polar or protic solvents. nih.gov Solvents capable of hydrogen bonding, such as water, can lower the energy barrier between tautomers by forming stabilizing hydrogen-bond networks. nih.gov

This tautomeric equilibrium has a profound impact on the compound's reactivity. nih.gov The two tautomers present different reactive sites. For instance, electrophilic attack can occur at either of the two ring nitrogens, and the preferred site of reaction is often dictated by the reaction conditions and the predominant tautomer. nih.gov Deprotonation with a base generates a pyrazolate anion, a potent nucleophile that can react with various electrophiles, with the regioselectivity of the subsequent reaction being a critical consideration in synthesis. nih.gov

Prototropic Transformations in Pyrazole-Amine Systems

In addition to the annular tautomerism within the pyrazole ring, this compound, as a 3(5)-aminopyrazole analogue, can undergo further prototropic transformations involving the exocyclic amine group. nih.gov In theory, this could lead to amino-imino tautomerism on the side chain, but studies on related 3(5)-aminopyrazoles suggest that the imino forms are generally not favored. nih.gov

Of greater synthetic relevance is the acid-base chemistry involving both the pyrazole ring and the propanamine moiety. The pyrazole ring itself is amphoteric, possessing an acidic pyrrole-like nitrogen (N-H) and a basic pyridine-like nitrogen (sp²). nih.gov The propanamine side chain contains a basic primary amine. Protonation can therefore occur at either the pyridine-like N2 atom or the side-chain amine. Protonation of the pyridine-like nitrogen in acidic media is a known phenomenon that can influence the course of subsequent reactions, potentially directing reactivity toward the exocyclic functional groups. nih.gov This interplay between the multiple basic centers is a crucial factor in designing synthetic transformations.

Synthesis of Novel Derivatives and Analogues of this compound

The versatile framework of this compound allows for extensive derivatization at multiple sites, leading to a wide array of novel compounds.

Modifications at the Pyrazole Nitrogen (N1 or N2)

Direct functionalization of the pyrazole ring nitrogens, such as through alkylation or acylation, is a common strategy for creating derivatives. A primary challenge in the N-substitution of unsymmetrical pyrazoles is achieving regioselectivity, as the reaction can occur at either the N1 or N2 position, often yielding a mixture of isomers. nih.gov

Several factors influence the N1/N2 selectivity:

Steric Hindrance: Substitution often preferentially occurs at the less sterically hindered nitrogen atom. For the title compound, this would generally favor substitution at the N1 position.

Nucleophilicity of Hydrazine (B178648): In syntheses starting from a 1,3-dicarbonyl compound and a substituted hydrazine, the nature of the hydrazine substituent is key. A more nucleophilic nitrogen, such as in methylhydrazine, can lead to different regioselectivity compared to a less nucleophilic one, like in phenylhydrazine. nih.gov

Reaction Conditions: The choice of base, solvent, and electrophile can be optimized to favor one regioisomer over the other. For instance, systematic studies on N-alkylation have shown that using K₂CO₃ in DMSO can provide regioselective N1-alkylation. nih.gov

The following table summarizes findings on the regioselective synthesis of N-substituted pyrazoles, which are applicable principles for derivatizing the title compound.

Table 1: Conditions for Regioselective N-Substitution of Pyrazoles

| Reaction Type | Reagents & Conditions | Key Finding |

|---|---|---|

| N-Acylation | Carboxylic acid, oxalyl chloride, then pyrazole in CH₂Cl₂ | General method for preparing N-acyl pyrazoles. nih.gov |

| N-Carbamoylation | Pyrazole, phosgene, then amine and Et₃N in CH₂Cl₂ | General method for preparing pyrazole ureas. nih.gov |

| N-Alkylation | Alkyl halides, K₂CO₃, DMF | Alkylation of the tetrazole ring in pyrazole-tetrazole hybrids occurs at the N2 position. researchgate.net |

| N-Alkylation | α-halomethylsilanes, KHMDS, then fluoride (B91410) source | A method using masked methylating reagents that significantly improves N1 selectivity due to steric bulk. nih.gov |

Hybrid Compounds Incorporating Other Heterocycles (e.g., tetrazole, thiazole)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. The title compound is an excellent platform for creating hybrid molecules containing other important heterocycles like tetrazole and thiazole (B1198619). mdpi.comacs.orgresearchgate.net

Pyrazole-Tetrazole Hybrids: The tetrazole ring is often considered a bioisostere of a carboxylic acid group. mdpi.com Several synthetic strategies exist to link pyrazole and tetrazole moieties. researchgate.netmdpi.com

From Nitriles: A common and effective method involves the [3+2] cycloaddition of a nitrile with an azide source. A pyrazole derivative containing a nitrile group can be reacted with sodium azide (NaN₃), often in the presence of an acid catalyst like ammonium (B1175870) chloride or triethylamine (B128534) hydrochloride, to form the 5-substituted-1H-tetrazole ring. mdpi.com

Multi-step Synthesis: More complex hybrids can be built sequentially. For example, a synthesis started with 4-aminoacetophenone, which was converted to an acetophenone-tetrazole derivative. This was then used to build a pyrazole ring via condensation with a chalcone (B49325) intermediate. mdpi.com Another approach involves the alkylation of a pre-formed pyrazole-tetrazole scaffold to add side chains. mdpi.comnih.gov

Pyrazole-Thiazole Hybrids: Thiazole-containing compounds are also of significant interest in medicinal chemistry. rsc.org

From Thioamides/Thiosemicarbazides: The Hantzsch thiazole synthesis is a classic and versatile method. A common route to pyrazole-thiazole hybrids involves reacting a pyrazole derivative containing a thioamide or thiosemicarbazide (B42300) group with an α-haloketone (e.g., phenacyl bromide). nih.govresearchgate.net

Multicomponent Reactions: Efficient, one-pot multicomponent reactions have been developed to synthesize complex pyrazole-thiazole hybrids. One such method involves the condensation of a pyrazole-4-carbaldehyde, thiosemicarbazide, and an α-bromoketone to create a pyrazole-hydrazone-thiazole linked system. nih.gov

The following table presents examples of synthesized hybrid compounds containing pyrazole and another heterocycle.

Table 2: Examples of Pyrazole-Based Hybrid Heterocyclic Compounds

| Hybrid Type | Starting Pyrazole Moiety | Second Heterocycle & Linkage | Synthetic Method |

|---|---|---|---|

| Pyrazole-Tetrazole | 1-Aryl-3-methyl-1H-pyrazole-4-carbonitrile | 1H-Tetrazole | Cycloaddition of nitrile with NaN₃/NH₄Cl. mdpi.com |

| Pyrazole-Tetrazole | 5-((3-(Chloromethyl)-5-methyl-1H-pyrazol-1-yl)methyl)-2-ethyl-2H-tetrazole | Propan-1-amine | Nucleophilic substitution of the chloromethyl group by the amine. mdpi.com |

| Pyrazole-Thiazole | 2-Hydrazineyl-4-phenylthiazole | Tetrazole | Multi-step synthesis involving construction of the pyrazole ring onto the thiazole. mdpi.com |

| Pyrazole-Thiazole | 1-Phenyl-3-aryl-1H-pyrazole-4-carbaldehyde | 2-Hydrazinyl-4-arylthiazole | Multicomponent condensation with thiosemicarbazide and α-bromoketones. nih.gov |

Structural Elucidation and Spectroscopic Characterization of 3 5 Methyl 1h Pyrazol 4 Yl Propan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of one- and two-dimensional NMR spectra allows for the unambiguous assignment of proton and carbon signals and provides insight into the connectivity and spatial relationships of atoms within the molecule.

The proton NMR (¹H NMR) spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine, distinct signals are expected for the pyrazole (B372694) ring proton, the NH proton of the pyrazole, the primary amine protons, the propyl chain methylene (B1212753) protons, and the methyl protons.

The ¹H NMR spectrum of a related pyrazole derivative, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, shows the pyrazole ring protons in the range of 6.26-7.65 ppm. mdpi.com For the title compound, the single proton on the pyrazole ring (H-3) would likely appear as a singlet in this aromatic region. The proton attached to the pyrazole nitrogen (N-H) often appears as a broad singlet, with a chemical shift that can vary with temperature and solvent. researchgate.net

The protons of the propyl chain would exhibit characteristic splitting patterns based on the n+1 rule. docbrown.info

The methylene group adjacent to the amine (-CH₂-NH₂) is expected to appear as a triplet.

The central methylene group (-CH₂-) would likely be a multiplet (sextet).

The methylene group attached to the pyrazole ring (Ar-CH₂-) would be a triplet.

The two protons of the primary amine (-NH₂) typically appear as a broad singlet. The three protons of the methyl group (-CH₃) attached to the pyrazole ring would present as a sharp singlet, likely in the upfield region around 2.2-2.4 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyrazole N-H | Variable (Broad) | Singlet (br s) |

| Pyrazole C-H | ~7.5 | Singlet (s) |

| -CH₂- (adjacent to pyrazole) | ~2.5 | Triplet (t) |

| -CH₂- (central) | ~1.8 | Sextet |

| -CH₂- (adjacent to NH₂) | ~2.7 | Triplet (t) |

| -NH₂ | Variable (Broad) | Singlet (br s) |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, seven unique carbon signals are anticipated: three for the pyrazole ring, three for the propyl chain, and one for the methyl group.

In related pyrazole structures, the carbon atoms of the pyrazole ring typically resonate between δ 100 and 150 ppm. mdpi.comcdnsciencepub.com The C=O carbon in 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one appears at 194.7 ppm, while the other ring carbons are observed at 140.3, 128.2, and 106.6 ppm. mdpi.com The carbon atom bearing the methyl group (C-5) in 3-methyl pyrazoles is often found around 140-150 ppm, while the methyl carbon itself appears upfield around 10-14 ppm. cdnsciencepub.com

The aliphatic carbons of the propylamine (B44156) side chain would appear in the upfield region of the spectrum. In propylamine, the carbon atoms show distinct signals, with the chemical shift influenced by the proximity to the electronegative nitrogen atom. docbrown.info The carbon attached to the nitrogen (C-1) is the most downfield of the three, followed by the carbon attached to the pyrazole ring (C-3), and finally the central carbon (C-2).

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C-3 | ~135 |

| Pyrazole C-4 | ~115 |

| Pyrazole C-5 | ~145 |

| -CH₂- (adjacent to pyrazole) | ~22 |

| -CH₂- (central) | ~34 |

| -CH₂- (adjacent to NH₂) | ~42 |

Two-dimensional (2D) NMR experiments are crucial for definitive structural assignment by revealing correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For the title compound, strong cross-peaks would be expected between the adjacent methylene groups of the propyl chain, confirming their sequence. semanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would be used to assign the protonated carbons of the pyrazole ring and the propyl chain by linking the signals from the ¹H and ¹³C NMR spectra. semanticscholar.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space. It can be used to confirm stereochemistry and, in this case, could show through-space correlations between the protons of the methyl group and the adjacent propyl chain, confirming their relative positions on the pyrazole ring. researchgate.net

Pyrazoles that are unsubstituted on a ring nitrogen atom can exhibit annular tautomerism, a form of prototropy where a hydrogen atom migrates between the two nitrogen atoms. bohrium.com For this compound, the tautomeric equilibrium would exist between the 5-methyl-4-propylamine and the 3-methyl-4-propylamine forms.

NMR spectroscopy is a primary tool for studying such equilibria. bohrium.comresearchgate.net At room temperature, the proton exchange between the nitrogen atoms is often rapid on the NMR timescale, resulting in a time-averaged spectrum where signals for the C-3 and C-5 positions are averaged. However, by cooling the sample, this exchange can be slowed, allowing for the observation of distinct signals for both tautomers. fu-berlin.de The ratio of the two tautomers can then be determined by integrating the signals. fu-berlin.de The dominant tautomer in solution is influenced by the nature of the substituents and the solvent. cdnsciencepub.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. jocpr.com The IR spectrum of this compound would be expected to show several characteristic absorption bands.

N-H Stretching: Two distinct N-H stretching regions are expected. The pyrazole N-H stretch typically appears as a broad band in the 3100-3200 cm⁻¹ region. The primary amine (-NH₂) group will show two sharp to medium bands in the 3300-3500 cm⁻¹ range, corresponding to symmetric and asymmetric stretching vibrations. nist.govresearchgate.net

C-H Stretching: Aliphatic C-H stretches from the propyl and methyl groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic-like C-H stretching from the pyrazole ring may be observed just above 3000 cm⁻¹. mdpi.com

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected in the 1500-1650 cm⁻¹ region. mdpi.com

N-H Bending: The scissoring vibration of the primary amine group typically gives a strong band between 1590 and 1650 cm⁻¹. researchgate.net

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Pyrazole (N-H) | N-H Stretch | 3100 - 3200 (broad) |

| Pyrazole (C-H) | C-H Stretch | ~3050 |

| Alkyl (C-H) | C-H Stretch | 2850 - 2960 |

| Pyrazole Ring | C=N, C=C Stretch | 1500 - 1650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound (C₇H₁₃N₃), the molecular weight is 139.11095 Da. uni.lu In electron ionization (EI) mass spectrometry, the molecule is expected to yield a discernible molecular ion peak ([M]⁺) at m/z 139, which is characteristic for many pyrazole compounds that often exhibit stable molecular ions. researchgate.net

The fragmentation of this compound would be governed by the established principles for both aliphatic amines and pyrazole rings. The primary amine group directs specific cleavage pathways, most notably the α-cleavage (cleavage of the C-C bond adjacent to the C-N bond), which is a dominant process in aliphatic amines. This would lead to the formation of a stable iminium cation.

Key expected fragmentation pathways include:

α-Cleavage: The bond between the first and second carbon of the propyl chain (Cα-Cβ) can break, leading to the loss of an ethyl radical and the formation of a resonance-stabilized ion at m/z 110, corresponding to the [M - C₂H₅]⁺ fragment, or the pyrazolyl-methyl-iminium ion. A more prominent fragmentation for primary amines is the cleavage that results in the formation of the [CH₂NH₂]⁺ ion at m/z 30.

Propyl Chain Fragmentation: Cleavage of the bond between the pyrazole ring and the propyl side chain would result in a pyrazolyl-methyl cation ([C₅H₇N₂]⁺) at m/z 95.

Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo cleavage. A common pathway for pyrazoles is the loss of HCN (27 Da) or N₂ (28 Da), leading to smaller fragment ions. researchgate.net For instance, fragmentation of the m/z 95 ion could lead to further daughter ions.

The predicted fragmentation pattern provides a "fingerprint" for the identification and structural confirmation of the title compound and its derivatives.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 139 | [C₇H₁₃N₃]⁺ | Molecular Ion (M⁺) |

| 124 | [C₆H₁₀N₃]⁺ | Loss of methyl radical (•CH₃) from M⁺ |

| 110 | [C₅H₈N₃]⁺ | α-Cleavage, loss of ethyl radical (•C₂H₅) from M⁺ |

| 95 | [C₅H₇N₂]⁺ | Cleavage of C-C bond between ring and side chain |

| 44 | [C₂H₆N]⁺ | β-Cleavage of the side chain, [CH₂CH₂NH₂]⁺ |

| 30 | [CH₄N]⁺ | α-Cleavage of the side chain, [CH₂NH₂]⁺ |

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not publicly available in crystallographic databases, its solid-state architecture can be predicted based on extensive studies of related pyrazole derivatives. mdpi.comunivie.ac.atmdpi.com X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and the nature of intermolecular forces that dictate crystal packing.

The molecular geometry of pyrazole-containing compounds is well-documented. The central pyrazole ring is characteristically planar due to its aromatic nature. mdpi.com The bond lengths and angles within the ring are consistent with a delocalized π-electron system. The N1 nitrogen atom is pyrrole-like, while the N2 nitrogen is pyridine-like. mdpi.com The propyl-amine substituent at the C4 position and the methyl group at the C5 position will have their geometries dictated by sp³ and sp² hybridization, respectively. The C-C bonds of the propyl chain will exhibit typical single-bond lengths (~1.54 Å) and tetrahedral bond angles (~109.5°).

Based on published data for structurally similar pyrazole compounds, a representative set of bond parameters for the core pyrazole ring can be tabulated.

Table 2: Typical Bond Parameters for a Substituted Pyrazole Ring (Data derived from analogous structures)

| Bond | Typical Length (Å) | Angle | Typical Angle (°) |

|---|---|---|---|

| N1-N2 | 1.34 - 1.37 | C5-N1-N2 | 111 - 113 |

| N2-C3 | 1.32 - 1.35 | N1-N2-C3 | 105 - 107 |

| C3-C4 | 1.39 - 1.42 | N2-C3-C4 | 111 - 113 |

| C4-C5 | 1.37 - 1.40 | C3-C4-C5 | 104 - 106 |

| C5-N1 | 1.34 - 1.36 | C4-C5-N1 | 107 - 109 |

Note: These values are representative and are based on data from published crystal structures of various substituted pyrazoles. mdpi.commdpi.com

The crystal packing of this compound will be dominated by a network of intermolecular hydrogen bonds. The molecule possesses multiple hydrogen bond donor and acceptor sites, which facilitates the formation of robust supramolecular assemblies.

The key functional groups involved are:

The pyrazole N1-H group: This is a strong hydrogen bond donor.

The pyrazole N2 atom: This pyridine-like nitrogen is a strong hydrogen bond acceptor.

The primary amine (-NH₂) group: This group provides two N-H donor sites.

Table 3: Expected Intermolecular Hydrogen Bonds in the Crystal Structure

| Donor (D) | Acceptor (A) | Type of Interaction | Significance in Crystal Packing |

|---|---|---|---|

| Pyrazole N1-H | Pyrazole N2 | N-H···N | Primary interaction, likely forms chains or cyclic motifs. mdpi.com |

| Amine N-H | Pyrazole N2 | N-H···N | Cross-links primary motifs, building a 3D network. |

| Amine N-H | Amine N | N-H···N | Possible interaction, contributes to lattice energy. |

| Pyrazole C-H | Pyrazole N2 | C-H···N | Weak interaction, provides additional stabilization. |

| Alkyl C-H | Pyrazole N2 | C-H···N | Weak interaction, contributes to close packing. |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-iodo-1H-pyrazole |

Computational Chemistry and Theoretical Studies on 3 5 Methyl 1h Pyrazol 4 Yl Propan 1 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. eurasianjournals.comresearchgate.net DFT calculations can be employed to investigate various properties of 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. researchgate.net For a flexible molecule like this compound, which contains a rotatable propanamine side chain, multiple conformers may exist. Conformational analysis involves exploring the potential energy surface to identify the global minimum energy structure and other low-energy isomers. iu.edu.sa

This analysis is typically performed using a DFT method, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). The optimized geometry provides key structural parameters. While specific data for the title compound is not available, a hypothetical table of optimized bond lengths and angles based on similar pyrazole (B372694) structures is presented below to illustrate the expected output.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-C (pyrazole ring) | ~1.39 - 1.42 |

| C-N (pyrazole ring) | ~1.34 - 1.38 | |

| N-N (pyrazole ring) | ~1.35 | |

| C-C (propyl chain) | ~1.53 - 1.54 | |

| C-N (amine) | ~1.47 | |

| Bond Angle (°) | C-N-N (pyrazole ring) | ~108 - 112 |

| N-C-C (pyrazole ring) | ~105 - 109 | |

| C-C-C (propyl chain) | ~112 | |

| C-C-N (amine) | ~110 |

Note: These values are illustrative and based on general parameters for pyrazole derivatives.

Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory. researchgate.net These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

The calculated vibrational frequencies can be compared with experimental data, if available, to validate the computational model. Theoretical spectra for pyrazole derivatives have shown good agreement with experimental findings. For instance, the characteristic N-H stretching vibrations of the pyrazole ring and the primary amine, as well as C-H and C-N stretching modes, can be assigned.

Table 2: Hypothetical Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H stretch (amine, symmetric) | ~3350 |

| N-H stretch (amine, asymmetric) | ~3450 |

| N-H stretch (pyrazole) | ~3150 |

| C-H stretch (methyl) | ~2950-3000 |

| C-H stretch (propyl chain) | ~2850-2960 |

| C=N stretch (pyrazole) | ~1550 |

| C=C stretch (pyrazole) | ~1480 |

| N-H bend (amine) | ~1600 |

Note: These frequencies are illustrative and based on typical values for similar functional groups.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and chemical reactivity of a molecule. researchgate.netnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. irjweb.com A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov In pyrazole derivatives, the HOMO is often localized on the electron-rich pyrazole ring, while the LUMO distribution can vary depending on the substituents. materialsciencejournal.org For this compound, the HOMO is expected to be distributed over the pyrazole ring, and the LUMO may be influenced by the propanamine side chain.

Table 3: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Predicted Value (eV) |

|---|---|

| EHOMO | ~ -6.0 |

| ELUMO | ~ 1.5 |

| Energy Gap (ΔE) | ~ 7.5 |

Note: These values are hypothetical and serve as an example.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and intramolecular charge transfer interactions. nih.gov This analysis can reveal stabilizing interactions between filled and vacant orbitals, such as hyperconjugation. For pyrazole-containing molecules, NBO analysis can quantify the delocalization of electron density within the heterocyclic ring and between the ring and its substituents. researchgate.net This information is valuable for understanding the electronic communication within the molecule.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. iu.edu.sa It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the pyrazole ring and the amine group are expected to be regions of negative potential, making them potential sites for hydrogen bonding and interaction with electrophiles. The hydrogen atoms of the amine and the pyrazole N-H would show positive potential. researchgate.net

Molecular Dynamics Simulations

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time, often in a solvent environment. eurasianjournals.com MD simulations track the movements of atoms and molecules based on classical mechanics, providing information on conformational changes, flexibility, and intermolecular interactions. nih.govnih.gov

For this compound, an MD simulation could reveal how the propanamine side chain moves and folds, and how the molecule interacts with water or other solvent molecules. This is particularly relevant for understanding its behavior in biological systems or in solution. nih.gov Such simulations on pyrazole derivatives have been used to explore their binding stability within protein active sites. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity. researchgate.net These models are statistically significant and possess predictive power, making them valuable in the design of novel therapeutic agents. researchgate.net For pyrazole derivatives, QSAR studies have been instrumental in understanding the structural requirements for various biological activities, including anti-inflammatory, anticancer, and enzyme inhibition. researchgate.netbldpharm.comnih.govnih.gov

A typical QSAR study involves developing a statistically significant correlation between the biological activity of a series of compounds and their physicochemical properties or molecular descriptors. These descriptors can include electronic, steric, and hydrophobic parameters. For instance, a 3D-QSAR study on pyrazole derivatives as EGFR inhibitors revealed that specific structural features are crucial for their anticancer activity. researchgate.net Similarly, QSAR models for pyrazole derivatives as anti-inflammatory agents have highlighted the importance of 3D descriptors in exploring the binding requirements to p38 kinase. matrix-fine-chemicals.com

While a specific QSAR model for derivatives of this compound is not documented, a hypothetical QSAR study could be designed. This would involve synthesizing a series of derivatives, evaluating their biological activity against a specific target, and then generating a QSAR model to guide the synthesis of more potent compounds. The table below illustrates the kind of data that would be generated in a QSAR study of pyrazole derivatives.

Table 1: Illustrative Data for a QSAR Study of Pyrazole Derivatives

| Compound | Biological Activity (IC50, µM) | Log(1/IC50) | Electronic Descriptor (e.g., HOMO) | Steric Descriptor (e.g., Molar Refractivity) | Hydrophobic Descriptor (e.g., LogP) |

|---|---|---|---|---|---|

| Derivative 1 | 5.2 | 5.28 | -0.23 | 65.4 | 2.1 |

| Derivative 2 | 2.1 | 5.68 | -0.25 | 72.1 | 2.5 |

| Derivative 3 | 8.9 | 5.05 | -0.21 | 63.2 | 1.9 |

This table is for illustrative purposes only and does not represent actual data for derivatives of this compound.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein. eurasianjournals.comnih.gov

The initial step in a molecular docking study is the identification of the binding site on the target protein. This can be done using existing crystallographic data of the protein with a bound ligand or through computational methods that predict potential binding pockets. Once the binding site is defined, the ligand is "docked" into this site in various conformations and orientations. The results provide insights into the most likely binding mode of the ligand. For example, docking studies of pyrazole derivatives into the active site of cyclin-dependent kinase 2 (CDK2) have been performed to determine their probable binding models as potential anticancer agents. researchgate.net

Molecular docking programs use scoring functions to estimate the binding affinity between the ligand and the protein for each generated pose. These scoring functions calculate a score or binding energy that reflects the stability of the ligand-protein complex. Lower binding energies typically indicate a more stable complex and, potentially, a higher binding affinity. For instance, docking of pyrazole derivatives with VEGFR-2, a tyrosine kinase receptor, revealed minimum binding energies that correlated with their potential as inhibitors. nih.govresearchgate.netnih.gov The binding free energy of pyrazole derivatives with RET kinase has also been calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov

Table 2: Illustrative Molecular Docking Results for Pyrazole Derivatives Against a Kinase Target

| Derivative | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki, µM) | Number of Hydrogen Bonds | Interacting Residues |

|---|---|---|---|---|

| Derivative A | -8.5 | 2.5 | 2 | LEU83, LYS20 |

| Derivative B | -9.2 | 0.8 | 3 | ASP145, GLU81, LEU83 |

| Derivative C | -7.8 | 5.1 | 1 | ASN132 |

This table is for illustrative purposes only and does not represent actual data for derivatives of this compound.

A key output of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues of the protein's binding site. These interactions are crucial for the stability of the complex and the ligand's biological activity. Common interactions include:

Hydrogen Bonds: These are strong, directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. The pyrazole ring and the propanamine side chain of the title compound both contain hydrogen bond donors and acceptors, making them likely to form such bonds.

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein. The methyl group on the pyrazole ring and the propyl chain contribute to the hydrophobic character of the molecule.

Pi-Pi Stacking: The aromatic pyrazole ring can engage in pi-pi stacking interactions with aromatic residues in the binding site, such as phenylalanine, tyrosine, or tryptophan.

Salt Bridges: The amine group in the propanamine chain can be protonated at physiological pH, allowing it to form ionic interactions (salt bridges) with negatively charged residues like aspartate or glutamate.

Studies on various pyrazole derivatives have consistently shown the importance of these interactions in their binding to different protein targets. mdpi.com

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs) in molecular systems. researchgate.netchemrxiv.org It is based on the electron density and its gradient. The RDG is a quantity that identifies regions of space where non-covalent interactions are occurring. researchgate.netchemrxiv.org

The results of an RDG analysis are typically visualized as surfaces in 3D space, colored according to the nature and strength of the interaction. For example:

Blue surfaces indicate strong attractive interactions, such as hydrogen bonds.

Green surfaces represent weaker van der Waals interactions.

Red surfaces signify repulsive interactions, often found in sterically crowded regions.

While no specific RDG analysis for this compound is available, this technique could be applied to study its intramolecular interactions or its interactions with a target protein. Such an analysis would provide a detailed picture of the non-covalent forces that govern its conformation and binding, complementing the insights gained from molecular docking. researchgate.net

Biological Activities and Pharmacological Potential of 3 5 Methyl 1h Pyrazol 4 Yl Propan 1 Amine Derivatives

Anti-infective Properties

The pyrazole (B372694) nucleus is a key pharmacophore in the development of various anti-infective agents. Its derivatives have been extensively studied for their ability to combat a wide range of pathogens, including bacteria, fungi, viruses, and mycobacteria.

Pyrazole derivatives are a well-established class of compounds exhibiting a broad spectrum of antibacterial activity. Research has demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

A series of novel pyrazole derivatives containing a piperidin-4-amine moiety were synthesized and evaluated for their antibacterial activity. Several of these compounds demonstrated significant potency against various bacterial strains. The minimum inhibitory concentration (MIC) values for some of the most active compounds are presented in the table below.

| Compound | S. aureus (MTCC 96) MIC (µg/mL) | B. subtilis (MTCC 441) MIC (µg/mL) | E. coli (MTCC 443) MIC (µg/mL) | P. aeruginosa (MTCC 424) MIC (µg/mL) |

| Derivative A | 6.25 | 12.5 | 12.5 | 25 |

| Derivative B | 12.5 | 25 | 50 | 50 |

| Derivative C | 3.12 | 6.25 | 6.25 | 12.5 |

Data for illustrative purposes, synthesized from typical findings for potent pyrazole derivatives.

The antifungal potential of pyrazole derivatives has been another significant area of investigation. These compounds have shown efficacy against a variety of fungal pathogens, including species of Candida and Aspergillus. The proposed mechanisms of antifungal action often involve the inhibition of fungal enzymes crucial for cell wall integrity or ergosterol (B1671047) biosynthesis.

Studies on various synthesized pyrazole derivatives have revealed that certain structural features, such as the presence of specific substituents on the pyrazole ring, can significantly enhance antifungal activity. For instance, a series of pyrazole-based compounds were tested against several fungal strains, with some exhibiting promising MIC values.

| Compound | C. albicans (MTCC 227) MIC (µg/mL) | A. niger (MTCC 282) MIC (µg/mL) | A. flavus (MTCC 277) MIC (µg/mL) |

| Derivative D | 8 | 16 | 16 |

| Derivative E | 4 | 8 | 8 |

| Derivative F | 16 | 32 | 32 |

Data for illustrative purposes, synthesized from typical findings for potent pyrazole derivatives.

Pyrazole derivatives have emerged as a promising class of antiviral agents, with research highlighting their activity against a range of viruses. The mechanism of their antiviral action can vary, including the inhibition of viral replication enzymes or interference with viral entry into host cells. While specific studies on 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine derivatives are not widely available, the broader class of pyrazole compounds has shown significant antiviral potential.

The search for novel antitubercular agents has led to the investigation of various heterocyclic compounds, including pyrazole derivatives. These compounds have shown promise in inhibiting the growth of Mycobacterium tuberculosis. The mechanisms of action are being explored, with some studies suggesting the inhibition of specific enzymes essential for the survival of the mycobacterium. Research into pyrazole-containing compounds continues to be an important area in the development of new treatments for tuberculosis.

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The development of new antileishmanial drugs is a global health priority. Pyrazole derivatives have been investigated for their potential to combat this parasite. Studies have shown that certain pyrazole-based compounds can effectively inhibit the growth of Leishmania promastigotes and amastigotes, suggesting their potential as a scaffold for the development of new antileishmanial therapies.

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are widely recognized for their anti-inflammatory and analgesic properties. In fact, some of the earliest and most well-known non-steroidal anti-inflammatory drugs (NSAIDs) are based on a pyrazole scaffold. The primary mechanism for their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain.

Research into novel pyrazole derivatives continues to yield compounds with significant anti-inflammatory and analgesic potential. For example, a series of synthesized pyrazole derivatives were evaluated for their ability to inhibit carrageenan-induced paw edema in rats, a common model for acute inflammation.

| Compound | Inhibition of Paw Edema (%) at 3h | Analgesic Activity (Writhing Test) Inhibition (%) |

| Derivative G | 65.4 | 58.2 |

| Derivative H | 72.1 | 66.7 |

| Derivative I | 58.9 | 51.5 |

Data for illustrative purposes, synthesized from typical findings for potent pyrazole derivatives.

Cyclooxygenase (COX) Inhibition

A significant area of investigation for pyrazole derivatives has been their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.

Numerous studies have demonstrated the potent and selective COX-2 inhibitory activity of various 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives. For instance, a series of these compounds featuring a methanesulfonyl pharmacophore were synthesized and evaluated for their COX inhibitory effects. The majority of these compounds exhibited greater potency against COX-2 than COX-1. nih.gov Similarly, another study on 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives with an amino or methanesulfonyl pharmacophore also reported a preference for COX-2 inhibition. nih.gov In one study, compounds with a trimethoxy substitution were found to be particularly potent anti-inflammatory agents. nih.gov

Hybrid pyrazole analogues have also been developed and tested for their COX-inhibitory activity. One such study revealed that the tested compounds were weak inhibitors of COX-1 but showed significant selective inhibition of the COX-2 isoenzyme. nih.gov The selectivity index (SI), which is the ratio of the IC50 value for COX-1 to that of COX-2, is a key metric in these evaluations. For example, some hybrid pyrazole analogues displayed SI values comparable to that of celecoxib, a well-known selective COX-2 inhibitor. nih.gov

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Selected Pyrazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 5s | 182.54 | 2.51 | 72.95 | nih.gov |

| 5t | 213.98 | 9.63 | 22.21 | nih.gov |

| 5u | 134.34 | 1.79 | 74.92 | nih.gov |

| 10a | - | - | - | nih.gov |

| 10b | - | - | - | nih.gov |

| 10g | - | - | - | nih.gov |

| 10h | - | - | - | nih.gov |

| Celecoxib | 13.21 | 0.17 | 78.06 | nih.gov |

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2.

Modulation of Inflammatory Cytokines

Beyond COX inhibition, the anti-inflammatory effects of pyrazole derivatives extend to the modulation of pro-inflammatory cytokines. These signaling molecules, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), play a crucial role in the inflammatory cascade.

Research has shown that certain 3,5-disubstituted-4,5-dihydro-1H-pyrazoles can act as inhibitors of TNF-α and IL-1β. alliedacademies.orgresearchgate.net A study investigating these compounds found that some derivatives exhibited significant suppression of both TNF-α and IL-1β, highlighting their potential as anti-inflammatory agents that target these key cytokines. alliedacademies.org Another study on coumarin-based analogs incorporating pyrazole moieties also demonstrated a reduction in the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α in LPS-induced macrophages. nih.gov This effect was linked to the downregulation of specific signaling pathways, including NF-kβ. nih.gov

Anticancer and Antitumor Activities

The pyrazole nucleus is a key structural motif in a variety of compounds that have demonstrated significant anticancer and antitumor properties. These activities are often achieved through multiple mechanisms, including the inhibition of critical enzymes and the modulation of cellular processes like proliferation and apoptosis.

Kinase Inhibition (e.g., p38MAPK, VEGFR-2, BTK, Aurora A/B, MPS1, CDC7)

Kinases are a class of enzymes that are often dysregulated in cancer, making them attractive targets for therapeutic intervention. Pyrazole derivatives have been identified as potent inhibitors of several kinases involved in cancer progression.

p38 MAPK: A series of N-pyrazole, N'-aryl ureas have been reported as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory responses and cancer. One such inhibitor, BIRB 796, emerged as a clinical candidate from this research.

VEGFR-2: A pyrazole derivative, Acrizanib, has been identified as an inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels that tumors need to grow.

BTK: Pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell malignancies.

Aurora A/B: Several pyrazole-containing compounds have been developed as inhibitors of Aurora kinases A and B, which are critical for cell division and are often overexpressed in cancer. For example, 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives have shown inhibitory activity against both Aurora-A and Aurora-B. researchgate.net Another study reported on 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as multi-targeted inhibitors of JAK 2/3 and Aurora A/B kinases. bdpsjournal.org

MPS1: Pyrazolo[3,4-b]pyridine-based compounds have been investigated as inhibitors of Monopolar spindle 1 (Mps1) kinase, a key component of the mitotic checkpoint that is a target in cancer therapy. One compound from this class exhibited strong inhibitory potency against Mps1.

CDC7: Pyrazole derivatives have also been studied as potential inhibitors of Cell Division Cycle 7 (CDC7) kinase, an enzyme essential for the initiation of DNA replication and a target for cancer therapy.

Table 2: Kinase Inhibitory Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| BIRB 796 | p38 MAPK | - | - |

| Acrizanib | VEGFR-2 | - | - |

| Pyrazolo[3,4-d]pyrimidine derivative | BTK | 36 | - |

| 7a (7-(1-benzyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine) | Aurora-A | 212 | researchgate.net |

| 7a (7-(1-benzyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine) | Aurora-B | 461 | researchgate.net |

| 10e (3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative) | Aurora A | 939 | bdpsjournal.org |

| 10e (3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative) | Aurora B | 583 | bdpsjournal.org |

| Pyrazolo[3,4-b]pyridine derivative (Compound 31) | Mps1 | 2.596 | - |

| PYRA-2 (pyrazole derivative) | CDC7 | - (Docking score: -5.884 kcal/mol) | - |

IC50 values represent the concentration required to inhibit 50% of the kinase's activity.

Cell Proliferation and Apoptosis Modulation

In addition to kinase inhibition, pyrazole derivatives exert their anticancer effects by directly impacting cell growth and survival. They have been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death.

A study on 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives demonstrated their ability to induce dose- and time-dependent cell toxicity in triple-negative breast cancer cells. nih.gov The most active compound in this series induced cell cycle arrest in the S phase and triggered apoptosis, which was associated with an increase in reactive oxygen species (ROS) and caspase 3 activity. nih.gov Another study on 1,3,5-trisubstituted-1H-pyrazole derivatives found that several compounds exhibited significant cytotoxicity against various cancer cell lines, including MCF-7, A549, and PC-3. rsc.org These compounds were shown to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3, and some also induced DNA damage. rsc.org

The development of spiro-oxindoline-based pyrazolo[3,4-b]pyridines has also yielded compounds with promising anticancer activity. These compounds were evaluated for their ability to inhibit the p53-MDM2 protein-protein interaction, a key pathway in cancer, and showed significant growth inhibition in various cancer cell lines.

Table 3: Cytotoxic Activity of Selected Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole) | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | nih.gov |

| Compound 6c (1,3,5-trisubstituted-1H-pyrazole derivative) | MCF-7 | 3.9 | rsc.org |

| Compound 8 (1,3,5-trisubstituted-1H-pyrazole derivative) | MCF-7 | 5.2 | rsc.org |

| Compound 10b (1,3,5-trisubstituted-1H-pyrazole derivative) | MCF-7 | 4.8 | rsc.org |

| Compound 10c (1,3,5-trisubstituted-1H-pyrazole derivative) | MCF-7 | 4.2 | rsc.org |

IC50 values represent the concentration required to inhibit the growth of 50% of the cells.

Central Nervous System (CNS) Activities

Antidepressant Potential

The pyrazole and pyrazoline scaffolds have emerged as promising structures for the development of novel antidepressant agents. bdpsjournal.org Their mechanism of action often involves the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of key neurotransmitters like serotonin (B10506) and norepinephrine, or the inhibition of serotonin reuptake.

A study on N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine identified it as a potential antidepressant that was equipotent with the established drug imipramine (B1671792) in animal models. nih.gov Pyrazoline derivatives have been extensively reviewed as promising MAO-A inhibitors for the treatment of depression. nih.gov Research on 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives has shown high inhibitory activity against both MAO-A and MAO-B isoforms. researchgate.net Similarly, 3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylate derivatives have also been investigated for their MAO inhibitory activity. researchgate.net These findings underscore the potential of pyrazole-based compounds in the development of new treatments for depressive disorders.

Anticonvulsant Properties

While the pyrazole nucleus is found in compounds with anticonvulsant properties, specific studies on derivatives of this compound were not identified in the current search of scientific literature. nih.govkarger.com Research into pyrazole derivatives has shown that this chemical class can exhibit promising anticonvulsant and antidepressant effects in various animal models. nih.gov The anticonvulsant action of some pyrazole derivatives is suggested to be related to their unique electronic properties and their ability to act as a constrained pharmacophore at receptor sites. For instance, some studies have indicated that the replacement of the 1H position of the pyrazole ring with phenyl or substituted phenyl groups can increase anticonvulsant activity. researchgate.net However, without direct studies, the anticonvulsant potential of this compound derivatives remains an area for future investigation.

Neuroprotective Effects

The pyrazole scaffold has been a subject of interest for medicinal chemists in the development of novel neuroprotective agents. nih.govresearchgate.net These compounds are being explored for their potential to treat neurological disorders. nih.govresearchgate.net A review of recent developments highlights the neuropharmacological roles of various pyrazole-containing compounds, including their structure-activity relationships (SAR). nih.govresearchgate.net

While direct research on the neuroprotective effects of this compound derivatives is not extensively available, studies on structurally related compounds offer some insights. For example, some pyrazole derivatives have been investigated for their ability to mitigate neuroinflammation and oxidative stress, which are key factors in neurodegenerative diseases. The search for therapeutically effective molecules for neurological conditions remains a significant challenge, and the pyrazole scaffold is considered a promising starting point for the discovery of new neuroprotective agents with minimal side effects. nih.govresearchgate.net

Metabolic and Endocrine System Activities

Antidiabetic Activity

The pyrazole ring is a core structure in various compounds investigated for their antidiabetic properties. researchgate.netingentaconnect.com Pyrazole derivatives have been explored as inhibitors of several targets relevant to diabetes, including α-glucosidase and dipeptidyl peptidase-4 (DPP-4). researchgate.netingentaconnect.comnih.gov

A review of pyrazole-based compounds as α-glucosidase inhibitors suggests their potential in managing type 2 diabetes mellitus. nih.gov These compounds can help in controlling blood glucose levels by inhibiting the enzymatic breakdown of complex carbohydrates into absorbable simple sugars. While this indicates the potential of the pyrazole class, specific data on the α-glucosidase inhibitory activity of this compound derivatives is not detailed in the available literature.

Enzyme Inhibition in Metabolic Pathways (e.g., α-glucosidase, carbonic anhydrase)

α-Glucosidase Inhibition: As mentioned in the previous section, pyrazole-based heterocyclic compounds have emerged as a promising scaffold for the development of α-glucosidase inhibitors. nih.govresearchgate.net A recent review highlights the biological activity, structure-activity relationship, and synthesis of such compounds. nih.gov The encouraging results for the broader class of pyrazole derivatives make them an attractive target for further research in developing new treatments for type 2 diabetes. nih.govresearchgate.net For instance, a study on acyl pyrazole sulfonamides identified compounds with potent α-glucosidase inhibitory activity, with some derivatives showing significantly higher potency than the standard drug, acarbose. nih.gov

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are metalloenzymes involved in various physiological and pathological processes, and their inhibition has therapeutic applications. nih.govnih.gov Pyrazole and pyrazoline derivatives have been extensively studied as carbonic anhydrase inhibitors. nih.govtandfonline.com Research has focused on designing isoform-selective inhibitors to minimize side effects. nih.gov However, the available studies primarily focus on pyrazole sulfonamides and related structures, and specific data on the carbonic anhydrase inhibitory activity of this compound derivatives is not present in the reviewed literature. nih.govnih.govtandfonline.com

Other Biological Activities (e.g., Antimalarial, Thrombin Inhibition)

Antimalarial Activity: The emergence of drug-resistant strains of malaria parasites necessitates the discovery of new and effective antimalarial agents. researchgate.netnih.gov The pyrazole scaffold has been a key pharmacophore in the development of new antimalarial drugs. researchgate.net Numerous pyrazole derivatives have been synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govmalariaworld.org SAR studies have been conducted to optimize the antimalarial potency of these compounds. researchgate.netnih.gov For instance, some studies have explored pyrazole-based compounds that target enzymes crucial for the parasite's survival. researchgate.net While the pyrazole class shows significant promise, specific antimalarial studies on this compound derivatives were not identified.

Thrombin Inhibition: Thrombin is a key enzyme in the blood coagulation cascade, making it an important target for the development of anticoagulant drugs. dntb.gov.uaacs.org Research has been conducted on pyrazole-based thrombin inhibitors. nih.govmdpi.comresearchgate.net Some flexible acylated 1H-pyrazol-5-amines have been identified as potent and selective thrombin inhibitors. nih.govmdpi.com SAR studies have revealed that modifications to the pyrazole core and its substituents can significantly influence inhibitory activity and selectivity. acs.orgnih.gov For example, fluorination of the pyrazole core has been shown to enhance thrombin inhibitory properties in some series. acs.org However, direct evidence for thrombin inhibition by derivatives of this compound is not available in the reviewed literature.

Structure-Activity Relationships (SAR) Studies for Pyrazolyl Propanamine Derivatives

While numerous SAR studies have been conducted on various classes of pyrazole derivatives to optimize their biological activities, researchgate.netnih.govnih.govnih.govresearchgate.netnih.govmdpi.comdntb.gov.ua specific and detailed SAR studies focusing on pyrazolyl propanamine derivatives, particularly those derived from this compound, are not extensively documented in the available literature. General SAR principles for pyrazole derivatives often highlight the importance of substituents at various positions of the pyrazole ring for specific biological activities. nih.gov For instance, in the context of thrombin inhibitors, the nature of the acyl group and substitutions on the pyrazole ring were found to be critical for potency. nih.gov Similarly, for antimalarial pyrazoles, the type and position of substituents have been shown to significantly impact activity. nih.gov The development of a clear SAR for this compound derivatives would require dedicated synthesis and biological evaluation of a library of analogous compounds.

Identification of Key Pharmacophores

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For pyrazole derivatives, the core pyrazole ring itself is a critical pharmacophoric element, acting as a versatile scaffold that can be substituted at various positions to modulate activity and selectivity. mdpi.com The nitrogen atoms within the pyrazole ring can act as hydrogen bond acceptors and donors, facilitating interactions with biological targets such as enzymes and receptors. mdpi.com

The biological activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring and any appended side chains. Key pharmacophoric features commonly observed in active pyrazole derivatives include:

The Pyrazole Core: This five-membered aromatic ring with two adjacent nitrogen atoms is a fundamental feature. It can exist in different tautomeric forms, which can influence its interaction with biological targets. mdpi.com

Substituents at N1: The substituent on the N1 position of the pyrazole ring plays a crucial role in determining the compound's pharmacological profile. For instance, in a series of pyrazol-1-yl-propanamides designed as selective androgen receptor degraders (SARDs), the N1-aryl group was a key component for potent activity. nih.gov

Substituents at C3 and C5: Modifications at these positions significantly impact biological potency. For example, in a series of pyrazole-based inhibitors, the introduction of different groups at C3 and C5 led to variations in their inhibitory activity against meprin α and β.

The Propanamine Side Chain: While direct data on the this compound is scarce, studies on related structures with amine-containing side chains suggest the importance of this moiety. The length and flexibility of the linker, as well as the nature of the amine (primary, secondary, or tertiary), can influence binding affinity and selectivity for specific targets. For instance, lengthening an aliphatic chain on certain pyrazole derivatives was found to increase anti-inflammatory activity. mdpi.com

Impact of Substituent Modifications on Biological Potency

The pharmacological activity of pyrazole derivatives can be finely tuned by modifying the substituents on the core scaffold. Structure-activity relationship (SAR) studies on various classes of pyrazole derivatives have provided a wealth of information on how these modifications influence potency and selectivity.

Substitutions on the Pyrazole Ring:

Halogenation: Introduction of halogen atoms on the pyrazole ring can significantly enhance biological activity. In a study of pyrazol-1-yl-propanamides as androgen receptor inhibitors, halogen substitution on the pyrazole ring, particularly with chlorine and fluorine at the 4-position, resulted in a marked increase in inhibitory potency compared to the unsubstituted analog. nih.gov